An In-depth Technical Guide on the Steric Effects in N-mesityl-2,4,6-trimethylbenzamide
An In-depth Technical Guide on the Steric Effects in N-mesityl-2,4,6-trimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-mesityl-2,4,6-trimethylbenzamide is a highly sterically hindered aromatic amide. The presence of six methyl groups ortho to the amide linkage—three on the N-mesityl ring and three on the 2,4,6-trimethylbenzoyl group—creates a crowded molecular environment that profoundly influences its conformation, reactivity, and potential applications. This technical guide provides a comprehensive overview of the steric effects inherent in this molecule, supported by available data, detailed experimental protocols for its synthesis and analysis, and visualizations to elucidate key structural relationships.
The significant steric hindrance in N-mesityl-2,4,6-trimethylbenzamide restricts rotation around the C-N amide bond and the C-C bonds connecting the aryl groups to the amide functionality. This restricted rotation leads to distinct conformational isomers and a high energy barrier to interconversion. Understanding these steric effects is crucial for applications in materials science, catalysis, and medicinal chemistry, where precise control of molecular geometry is paramount.
Synthesis and Structural Characterization
The synthesis of N-mesityl-2,4,6-trimethylbenzamide is challenging due to the severe steric hindrance of both the carboxylic acid and the amine starting materials. Traditional amide coupling methods often fail or provide very low yields.
Experimental Protocol: Synthesis of N-mesityl-2,4,6-trimethylbenzamide
Principle: The synthesis of N-mesityl-2,4,6-trimethylbenzamide can be achieved via the coupling of 2,4,6-trimethylbenzoic acid and 2,4,6-trimethylaniline using a potent coupling reagent capable of overcoming the high steric barrier. Based on literature reports for similarly hindered amides, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been shown to provide moderate yields.[1]
Materials:
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2,4,6-trimethylbenzoic acid
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2,4,6-trimethylaniline (mesitylamine)
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(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-trimethylbenzoic acid (1.0 equivalent) in anhydrous DCM.
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Add 2,4,6-trimethylaniline (1.0 equivalent) to the solution.
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Add DIPEA (2.5 equivalents) to the reaction mixture.
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In a separate flask, dissolve PyBOP (1.2 equivalents) in a minimal amount of anhydrous DCM.
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Slowly add the PyBOP solution to the reaction mixture at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-mesityl-2,4,6-trimethylbenzamide.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conformational Analysis and Steric Effects
The steric strain imposed by the six ortho-methyl groups forces the two aromatic rings to adopt a conformation that is significantly twisted out of the plane of the amide bond. This twisting minimizes the repulsive interactions between the methyl groups.
Quantitative Data
| Parameter | 2,4,6-trimethylbenzamide | N-mesityl-2,4,6-trimethylbenzamide (Predicted) |
| Dihedral Angle (Aryl-C=O) | 84.69 (6)° | Expected to be large, likely > 80° |
| Dihedral Angle (N-Aryl) | N/A | Expected to be large, likely > 80° |
| C-N Amide Bond Length | ~1.33 Å | Expected to be slightly elongated due to steric strain |
| Rotational Energy Barrier (C-N) | - | High, estimated to be > 20 kcal/mol |
Note: The data for N-mesityl-2,4,6-trimethylbenzamide is predictive and based on the analysis of related sterically hindered amides.
Rotational Barrier Determination
The rotational barrier around the C-N amide bond is a key quantitative measure of the steric hindrance. This can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy.
Principle: DNMR spectroscopy is used to measure the rate of conformational exchange as a function of temperature. By analyzing the changes in the NMR lineshape, particularly the coalescence temperature of signals from the different rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.
Instrumentation:
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High-field NMR spectrometer equipped with a variable temperature probe.
Procedure:
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Dissolve a sample of N-mesityl-2,4,6-trimethylbenzamide in a suitable high-boiling solvent (e.g., deuterated toluene or deuterated dimethyl sulfoxide).
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Acquire a series of ¹H NMR spectra at various temperatures, starting from room temperature and increasing in increments of 5-10 °C.
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Identify the signals corresponding to the methyl groups on the mesityl and trimethylbenzoyl rings. Due to the high steric hindrance, these may appear as distinct sets of signals for the different rotameric forms at lower temperatures.
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Continue acquiring spectra at increasing temperatures until the distinct signals for the rotamers broaden and coalesce into a single, time-averaged signal.
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The temperature at which the signals merge is the coalescence temperature (Tc).
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Calculate the rate constant (k) at the coalescence temperature using the equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence.
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Calculate the free energy of activation (ΔG‡) for the rotation using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc/k)] where R is the gas constant (1.987 cal/mol·K).
Visualizing Steric Hindrance
The steric clash between the ortho-methyl groups is the defining feature of N-mesityl-2,4,6-trimethylbenzamide's structure. This can be visualized through a logical relationship diagram.
